molecular formula C22H32N2 B5132335 4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine

4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine

Cat. No.: B5132335
M. Wt: 324.5 g/mol
InChI Key: NSSXJBNJKMRRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine is a complex organic compound that features a cyclohexane ring substituted with an ethyl group and an amine group The compound also contains a carbazole moiety, which is a tricyclic aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine is unique due to its combination of an aromatic carbazole moiety and a substituted cyclohexane ring

Properties

IUPAC Name

4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2/c1-3-16-8-10-18(11-9-16)23-14-17-5-4-6-19-20-13-15(2)7-12-21(20)24-22(17)19/h7,12-13,16-18,23-24H,3-6,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSXJBNJKMRRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCC2CCCC3=C2NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.